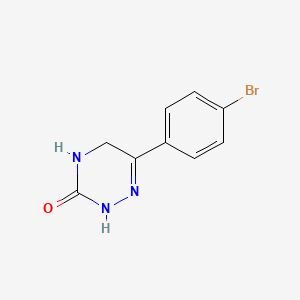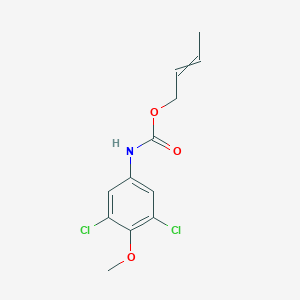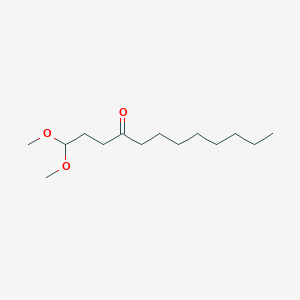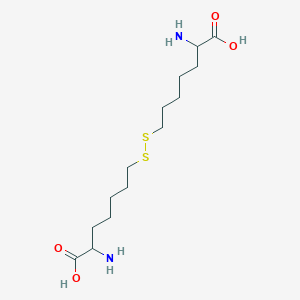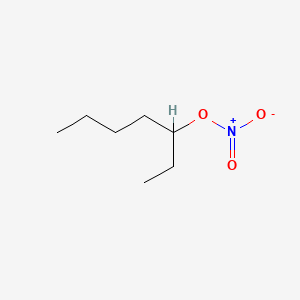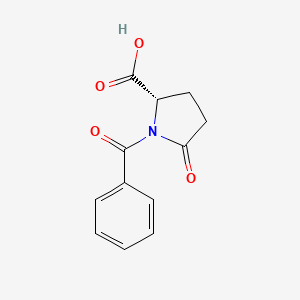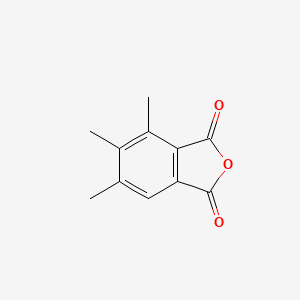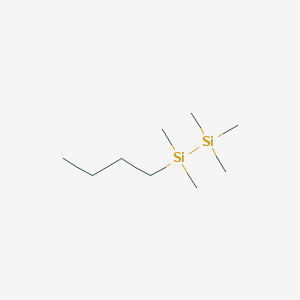
1-Butyl-1,1,2,2,2-pentamethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1,1,2,2,2-pentamethyldisilane is an organosilicon compound with the molecular formula C9H24Si2 It is characterized by the presence of a butyl group attached to a disilane backbone, which is further substituted with five methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1,1,2,2,2-pentamethyldisilane typically involves the reaction of butyl lithium with chloropentamethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction proceeds as follows:
C4H9Li+ClSi(CH3)2Si(CH3)3→C4H9Si(CH3)2Si(CH3)3+LiCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-1,1,2,2,2-pentamethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The butyl group or the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Butyl-1,1,2,2,2-pentamethyldisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Butyl-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in substitution reactions, where it replaces one functional group with another. The specific pathways involved depend on the nature of the reaction and the reagents used.
Comparación Con Compuestos Similares
1-Butyl-1,1,2,2,2-pentamethyldisilane can be compared with other similar compounds, such as:
- 1-Methyl-1,1,2,2,2-pentamethyldisilane
- 1-Phenyl-1,1,2,2,2-pentamethyldisilane
- 1-Chloro-1,1,2,2,2-pentamethyldisilane
Uniqueness
The uniqueness of this compound lies in its butyl group, which imparts different chemical properties compared to other similar compounds. This makes it suitable for specific applications where the butyl group plays a crucial role in the compound’s reactivity and stability.
Propiedades
Número CAS |
81500-46-1 |
|---|---|
Fórmula molecular |
C9H24Si2 |
Peso molecular |
188.46 g/mol |
Nombre IUPAC |
butyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C9H24Si2/c1-7-8-9-11(5,6)10(2,3)4/h7-9H2,1-6H3 |
Clave InChI |
GDLQEGHLUVGMLW-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


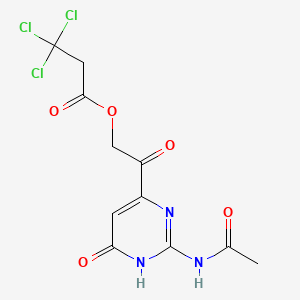
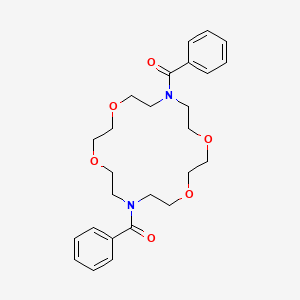
![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)



